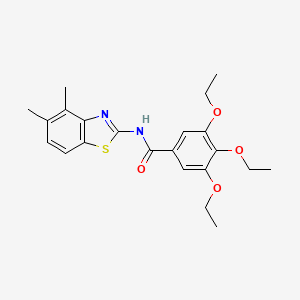

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide” is a compound that contains a benzothiazole ring, which is a type of heterocyclic compound. Benzothiazoles are aromatic compounds and are known for their diverse range of biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, three ethoxy groups attached to a benzene ring, and an amide group. The benzothiazole and benzene rings are aromatic, contributing to the compound’s stability .Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions, including electrophilic substitution, due to the presence of the aromatic ring. The amide group can participate in condensation reactions, and the ethoxy groups can undergo reactions typical of ethers .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ethoxy groups would likely make it more soluble in organic solvents than in water. The benzothiazole ring might contribute to its fluorescence properties .Wissenschaftliche Forschungsanwendungen

Therapeutic Potential of Benzothiazoles

Benzothiazoles are recognized for their broad spectrum of pharmaceutical applications. This class of compounds exhibits antimicrobial, analgesic, anti-inflammatory, antidiabetic activities, and notably, certain derivatives show potential as antitumor agents. The simplicity of the benzothiazole structure, coupled with its ability to serve as a ligand for various biomolecules, has made it a focal point in medicinal chemistry for developing therapies for a range of diseases, particularly cancer. The 2-arylbenzothiazole moiety, in particular, is under development for treating cancer, highlighting the significance of the benzothiazole nucleus in drug discovery (Kamal, A., Hussaini, Mohammed Ali Syed, & Malik, Mohammed Shaheer, 2015).

Structural Modifications for Chemotherapeutic Applications

Recent advancements have focused on structural modifications of the benzothiazole scaffold to develop new antitumor agents. Benzothiazole derivatives are known for their wide range of biological properties, including antimicrobial and anticancer activities. The ongoing design and development of benzothiazoles and their conjugates aim to enhance their chemotherapeutic potential. Despite promising results in clinical studies for tumor treatment, detailed toxicity characterization is essential for their safe clinical use as cancer treatments. This reflects the ongoing need for novel drug combinations that allow for lower doses and the development of a new generation of drugs (Ahmed, K., Yellamelli Valli Venkata, Srikanth, Mohammed, N., Sultana, F., & Methuku, K. R., 2012).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4S/c1-6-26-16-11-15(12-17(27-7-2)20(16)28-8-3)21(25)24-22-23-19-14(5)13(4)9-10-18(19)29-22/h9-12H,6-8H2,1-5H3,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQBXFTGWNLWMNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC3=C(S2)C=CC(=C3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dichlorophenyl)[4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo(3-hydropyri dyl)]carboxamide](/img/structure/B2745166.png)

![5-[(6-Chloro-2-fluorophenyl)methylthio]-3-propyl-1,2,4-triazole-4-ylamine](/img/structure/B2745167.png)

![4-((3-nitrobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2745168.png)

![2-[(4-Bromophenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B2745169.png)

![2-[1-[(2,3-Dimethoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2745170.png)

![5-amino-1-[2-(2,4-dimethylanilino)-2-oxoethyl]-N-(3-fluorophenyl)triazole-4-carboxamide](/img/structure/B2745171.png)

![Methyl 2-[2-(2-chloroacetamido)-1,3-thiazol-4-yl]acetate](/img/structure/B2745172.png)

![1-(4-Methoxyphenyl)sulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2745173.png)

![1-methyl-3-[(4-phenylpiperazino)sulfonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2745176.png)

![Ethyl 4-{[(3,3-dimethyl-2-methylenebicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate](/img/structure/B2745181.png)

![7-chloro-2-(4-ethylphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2745183.png)

![N-cyclopentyl-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2745185.png)